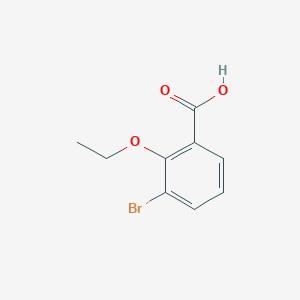

![molecular formula C13H17F3N2 B6329014 2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1240572-76-2](/img/structure/B6329014.png)

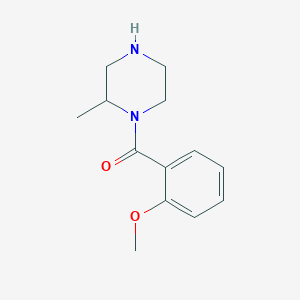

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

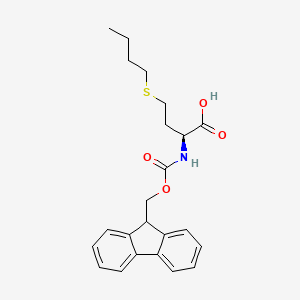

“2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine” is a synthetic compound that belongs to the piperazine family. Piperazines are a group of compounds featuring a core piperazine functional group, a ring containing two nitrogen atoms and four carbon atoms . The trifluoromethyl group in the compound has the formula -CF3 .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C13H17F3N2. The trifluoromethyl group in the compound has the formula -CF3 .

Aplicaciones Científicas De Investigación

Antipsychotic and Anxiolytic Applications

2-Methyl-1-{[2-(trifluoromethyl)phenyl]methyl}piperazine: is a compound that has been studied for its potential use in the treatment of psychiatric disorders. Its structural similarity to known antipsychotic and anxiolytic agents suggests that it may interact with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors, which are implicated in the pathophysiology of disorders like schizophrenia and anxiety .

β-Adrenergic Antagonist Properties

This compound may also serve as a β-adrenergic antagonist. By blocking the action of epinephrine and norepinephrine on β-adrenergic receptors, it could potentially be used to manage conditions such as hypertension, cardiac arrhythmias, and angina pectoris. The trifluoromethyl group could enhance its binding affinity and selectivity towards these receptors .

Anticancer Activity

Research has indicated that piperazine derivatives can exhibit anticancer properties. “this compound” might inhibit cancer cell growth and proliferation by interfering with cell signaling pathways or by inducing apoptosis in cancer cells. This could be particularly relevant for leukemia, lymphoma, and myelofibrosis .

Antimicrobial and Antifungal Effects

The compound’s potential antimicrobial and antifungal effects could be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes required for bacterial and fungal survival. This makes it a candidate for the development of new antibiotics and antifungals, especially in an era of increasing antibiotic resistance .

Antiprotozoal and Antimalarial Properties

Piperazine derivatives are known to possess antiprotozoal activity, which includes the ability to combat diseases like malaria. The compound could be explored for its efficacy against Plasmodium species, the causative agents of malaria, by targeting the parasite’s life cycle stages within the human host .

Analytical Chemistry Applications

In the field of analytical chemistry, “this compound” could be used as a reference standard or a reagent in chromatographic techniques. Its unique chemical structure might help in the separation and quantification of complex mixtures in pharmaceutical and environmental samples .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit nitric oxide synthase . Nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a molecule involved in various physiological and pathological processes.

Mode of Action

If it acts similarly to related compounds, it may inhibit the activity of its target enzyme, thereby reducing the production of nitric oxide .

Biochemical Pathways

Given its potential role as a nitric oxide synthase inhibitor, it may impact pathways involving nitric oxide, such as vasodilation, immune response modulation, and neurotransmission .

Result of Action

If it acts as a nitric oxide synthase inhibitor, it could potentially reduce nitric oxide production, impacting processes such as vasodilation, immune response, and neurotransmission .

Propiedades

IUPAC Name |

2-methyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2/c1-10-8-17-6-7-18(10)9-11-4-2-3-5-12(11)13(14,15)16/h2-5,10,17H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZRVCWDFGFMEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)

![3-Methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6328992.png)